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Compound of Interest

Compound Name: 2-Propanol, 1-chloro-3-(hexyloxy)-

CAS No.: 16224-24-1

Cat. No.: B098960

Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

functional groups is paramount to understanding molecular structure and reactivity. Among the

myriad of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy

stands out for its ability to provide a rapid, non-destructive "molecular fingerprint." This guide

provides an in-depth technical comparison of the characteristic FTIR peaks for chlorohydrin

and ether functional groups, offering field-proven insights to confidently distinguish and identify

molecules containing the chlorohydrin ether moiety.

The Science of Molecular Vibrations: An FTIR
Primer
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

its bonds to vibrate. These vibrations, which include stretching and bending, occur at specific

frequencies that are characteristic of the types of bonds and the overall molecular structure.

The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where

absorption bands (peaks) indicate the presence of specific functional groups.
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For chlorohydrin ethers, the key vibrational modes we are interested in are the stretching of the

O-H (hydroxyl), C-O (alcohol and ether), and C-Cl (alkyl halide) bonds. The precise location of

these peaks can be influenced by the electronic environment within the molecule, a principle

that is central to distinguishing these functional groups.

Comparative Analysis of Characteristic FTIR Peaks
The identification of a chlorohydrin ether relies on the simultaneous presence of characteristic

peaks for the alcohol (hydroxyl), ether, and alkyl chloride functionalities. However, the interplay

of these groups within the same molecule can lead to subtle but significant shifts in their

absorption frequencies.
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Functional
Group

Vibrational
Mode

Typical
Frequency
Range (cm⁻¹)

Intensity
Key
Differentiating
Features

Alcohol (O-H)

O-H Stretch

(Hydrogen

Bonded)

3500 - 3200 Strong, Broad

The broadness

of this peak is a

hallmark of

hydrogen

bonding between

alcohol

molecules.[1][2]

[3] Its presence

is a primary

indicator of a

hydroxyl group.

C-O Stretch 1260 - 1050 Strong

The position can

hint at whether

the alcohol is

primary,

secondary, or

tertiary.[4][5]

Ether (C-O-C)

C-O-C

Asymmetric

Stretch

1300 - 1000 Strong

For simple dialkyl

ethers, a strong,

characteristic

band appears

around 1120

cm⁻¹.[6][7] Aryl

and vinyl ethers

show two bands,

typically near

1250 cm⁻¹ and

1040 cm⁻¹.[6][7]

Alkyl Halide (C-

Cl)

C-Cl Stretch 850 - 550 Medium to

Strong

This peak is in

the lower

frequency

"fingerprint"
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region of the

spectrum and

can sometimes

be complex.[8]

Chlorohydrin O-H Stretch 3500 - 3200 Strong, Broad

Similar to other

alcohols, a broad

O-H stretch is

expected. The

electron-

withdrawing

nature of the

adjacent chlorine

atom can slightly

shift this peak.

C-O Stretch ~1080 - 1040 Strong

The inductive

effect of the

chlorine atom

can influence the

C-O bond,

leading to a shift

in its stretching

frequency

compared to a

simple alcohol.

C-Cl Stretch 850 - 550
Medium to

Strong

The presence of

this peak in

conjunction with

alcohol peaks is

indicative of a

chlorohydrin.

Chlorohydrin

Ether
O-H Stretch 3500 - 3200 Strong, Broad

Confirms the

hydroxyl part of

the chlorohydrin.

C-O-C

Asymmetric

~1120 Strong A strong band in

this region is a
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Stretch key indicator of

the ether linkage.

C-O Stretch

(Alcohol)
~1080 - 1040 Strong

The presence of

both this and the

ether C-O-C

stretch is

characteristic.

C-Cl Stretch 850 - 550
Medium to

Strong

Completes the

signature of the

chlorohydrin

ether

functionality.

The Inductive Effect: A Key to Interpretation
The presence of a highly electronegative chlorine atom on a carbon adjacent to a hydroxyl

group (the α-carbon in a chlorohydrin) creates an electron-withdrawing inductive effect. This

effect pulls electron density away from the C-O and O-H bonds. While the effect on the broad

O-H stretch is often subtle, the C-O stretching frequency can be more noticeably affected. This

electronic influence is a critical piece of evidence when analyzing the spectrum.[9]

Experimental Protocol for FTIR Analysis of a Liquid
Chlorohydrin Ether
This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a

liquid sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for

viscous or neat liquids.

Materials
FTIR Spectrometer with ATR accessory

Sample of chlorohydrin ether

Pasteur pipette or dropper
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Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Step-by-Step Procedure
Instrument Preparation:

Ensure the FTIR spectrometer is powered on and has completed its initialization

sequence.

Start the instrument control software.

Background Spectrum Acquisition:

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable

solvent (e.g., isopropanol). Allow the crystal to air dry completely.

Acquire a background spectrum. This will subtract the spectral contributions of the

atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.

Sample Application:

Using a clean Pasteur pipette, place a small drop of the liquid chlorohydrin ether sample

onto the center of the ATR crystal. The sample should be sufficient to completely cover the

crystal.

Sample Spectrum Acquisition:

Acquire the sample spectrum. The software will automatically ratio the sample spectrum

against the previously collected background spectrum to produce the final absorbance or

transmittance spectrum.

Data Analysis:

Process the resulting spectrum as needed (e.g., baseline correction, peak picking).
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Identify the characteristic absorption bands for the O-H, C-O (ether and alcohol), and C-Cl

functional groups using the frequency ranges provided in the comparison table.

Cleaning:

Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all

traces of the sample.

Perform a final wipe with a dry, lint-free cloth.

Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to identifying a chlorohydrin ether from

an FTIR spectrum.

Caption: Workflow for the identification of a chlorohydrin ether from an FTIR spectrum.

Conclusion
The identification of chlorohydrin ether functional groups by FTIR spectroscopy is a powerful

analytical tool when a systematic approach is employed. By understanding the characteristic

absorption frequencies of the constituent alcohol, ether, and alkyl halide moieties, and by

appreciating the subtle spectral shifts induced by their electronic interactions, researchers can

confidently elucidate the structure of these important molecules. The combination of a robust

experimental protocol and a logical interpretation workflow, as outlined in this guide, ensures

the accuracy and reliability of your spectral analysis.

References
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional

Groups. Retrieved from [Link]

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR

Absorptions. Retrieved from [Link]

Learning Science. (2021, July 22). Factors affecting vibrational frequencies | Inductive effect

| Mesomeric effect | Hydrogen bonding. [Video]. YouTube. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/11%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.colorado.edu/chemistry/orgchemlab/Technique/Infrared/IRTable.html
https://www.youtube.com/watch?v=W48FGQ9_xzU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

PubChem. (n.d.). 2-Chloroethyl methyl ether. Retrieved from [Link]

PubChem. (n.d.). 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]

University of California, Davis. (n.d.). IR: alcohols. Retrieved from [Link]

Delmas, G. H., Avérous, L., & Rigal, L. (2011). From epichlorohydrin and tannins to new bio-
based epoxy resins. Macromolecular Materials and Engineering, 296(11), 1013-1021.
Malutan, T., Nicu, R., & Popa, V. I. (2008). Contribution to the study of hydroxymethylated
lignin reaction with epichlorohydrin. BioResources, 3(4), 13-22.

ResearchGate. (n.d.). FTIR spectra of Epichlorohydrin modified coir pith PEG lignin obtained

by thermal energy assisted extraction. Retrieved from [Link]

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of
Alcohols. Spectroscopy, 32(1), 14-21.

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved

from [Link]

Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester

Bonding in FTIR Spectra. Retrieved from [Link]

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

Thompson, H. W., & Torkington, P. (1946). The vibrational spectra of allyl halides, allyl
alcohol, and halogenated ethanes. Transactions of the Faraday Society, 42, 432-441.

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

Retrieved from [Link]

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

PubChem. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi
https://pubchem.ncbi.nlm.nih.gov/compound/12316
https://pubchem.ncbi.nlm.nih.gov/compound/12361
https://chem.libretexts.org/link?12345
https://www.researchgate.net/figure/FTIR-spectra-of-Epichlorohydrin-modified-coir-pith-PEG-lignin-obtained-by-thermal_fig4_338634351
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.rockymountainlabs.com/difference-between-ether-and-ester-bonding-in-ftir-spectra/
https://www.spectroscopyonline.com/view/alcohols-rest-story
https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/03%3A_Alcohols_and_Phenols/3.01%3A_Properties_of_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/13%3A_Structure_Determination-_Spectroscopy/13.04%3A_Spectroscopy_of_Alcohols
https://pubchem.ncbi.nlm.nih.gov/compound/8019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum
Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17356-17365.

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-chloroethoxy)-. In NIST

Chemistry WebBook. Retrieved from [Link]

National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. In NIST Chemistry

WebBook. Retrieved from [Link]

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. Retrieved from [Link]

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from

[Link]

ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved

from [Link]

National Institute of Standards and Technology. (n.d.). 1-Chloro-2-ethoxyethane. In NIST

Chemistry WebBook. Retrieved from [Link]

PubChem. (n.d.). 1-(Chloromethoxy)-2-methoxyethane. Retrieved from [Link]

PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. Retrieved from [Link]

SpectraBase. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. Retrieved from [Link]

Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-
phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy,
82(1), 63-68.

National Institute of Standards and Technology. (n.d.). Ethanol, 2-methoxy-. In NIST

Chemistry WebBook. Retrieved from [Link]

Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

Lomas, J. S. (2003). Correlation between C=O Stretching Vibrational Frequency and pKa
Shift of Carboxylic Acids. The Journal of Organic Chemistry, 68(17), 6735-6738.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C628897&Type=MASS&Index=1#MASS
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107073&Type=IR-SPEC&Index=1#IR-SPEC
https://chem.libretexts.org/Courses/Hope_College/HC_Chem_231%3A_Organic_Chemistry_I/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers
https://www.docbrown.info/page06/IRspec/methoxyethaneIR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers
https://www.researchgate.net/figure/FT-IR-spectrum-showing-C-Cl-stretching-and-O-H-stretching_fig3_344265147
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628342&Type=IR-SPEC&Index=1#IR-SPEC
https://pubchem.ncbi.nlm.nih.gov/compound/77590
https://pubchem.ncbi.nlm.nih.gov/compound/78871
https://spectrabase.com/spectrum/9uf0GVdjPts
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109864&Type=IR-SPEC&Index=1#IR-SPEC
https://en.wikipedia.org/wiki/2-Methoxyethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. In NIST Chemistry

WebBook. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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